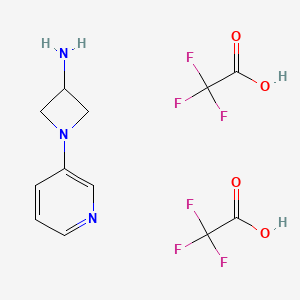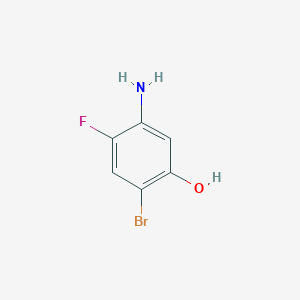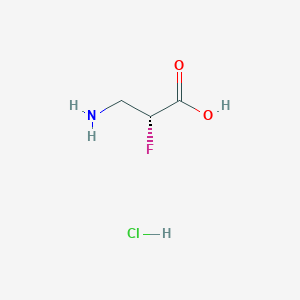
2-Bromo-5-(2,2,2-trifluoroethoxy)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(2,2,2-trifluoroethoxy)pyrazine is an organic compound with the molecular formula C6H3BrF3N2O It is a pyrazine derivative that contains a bromine atom and a trifluoroethoxy group
Mécanisme D'action
Target of Action
It is used as a reactant in the preparation of oxazoline and thiazoline derivatives , which are known to have insecticidal and acaricidal properties .
Mode of Action
Based on its use in the synthesis of oxazoline and thiazoline derivatives , it can be inferred that it may interact with its targets by donating its bromine atom during the synthesis process. This could result in changes to the target molecules, potentially altering their function.
Biochemical Pathways
Given its use in the synthesis of insecticides and acaricides , it may be involved in pathways related to the nervous system of insects and mites.
Result of Action
Its use in the synthesis of insecticides and acaricides suggests that it may contribute to the disruption of normal physiological processes in insects and mites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2,2,2-trifluoroethoxy)pyrazine typically involves the bromination of 5-(2,2,2-trifluoroethoxy)pyrazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production of by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(2,2,2-trifluoroethoxy)pyrazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5-(2,2,2-trifluoroethoxy)pyrazine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) in solvents such as acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazines with various functional groups.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of 5-(2,2,2-trifluoroethoxy)pyrazine.
Applications De Recherche Scientifique
2-Bromo-5-(2,2,2-trifluoroethoxy)pyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyrazine
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine
Uniqueness
2-Bromo-5-(2,2,2-trifluoroethoxy)pyrazine is unique due to the presence of both a bromine atom and a trifluoroethoxy group on the pyrazine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for halogen bonding, which can influence its reactivity and interactions with biological targets.
Propriétés
IUPAC Name |
2-bromo-5-(2,2,2-trifluoroethoxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c7-4-1-12-5(2-11-4)13-3-6(8,9)10/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKUFKCVEFPKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide](/img/new.no-structure.jpg)

![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2746944.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3-hydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2746946.png)




![4-[(4-Methylpyrazol-1-yl)methyl]-1-prop-2-ynylpiperidine](/img/structure/B2746955.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2746956.png)


![5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2746959.png)

